2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
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Overview
Description
2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, pteridine precursors, and cyclohexene derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining benzyl derivatives with pteridine precursors under acidic or basic conditions.
Cyclization Reactions: Forming the pteridine ring system through intramolecular cyclization.
Amidation Reactions: Introducing the acetamide group through reactions with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Interacting with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Pteridine Derivatives: Compounds with similar pteridine ring structures.
Benzyl Derivatives: Compounds containing benzyl groups.
Cyclohexene Derivatives: Compounds with cyclohexene rings.
Uniqueness
2-(3-benzyl-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-benzyl-2,4-dioxopteridin-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3/c29-19(24-12-11-17-7-3-1-4-8-17)16-27-21-20(25-13-14-26-21)22(30)28(23(27)31)15-18-9-5-2-6-10-18/h2,5-7,9-10,13-14H,1,3-4,8,11-12,15-16H2,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVOTLCFHPKJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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